15-Fluorolanost-7-en-3-ol is a synthetic derivative of lanosterol, a key precursor in the biosynthesis of sterols, including cholesterol. This compound has garnered attention due to its potential as an inhibitor of sterol 14α-demethylase, an enzyme critical in cholesterol biosynthesis. The introduction of fluorine into the lanosterol structure alters its biological activity and may enhance its efficacy as a therapeutic agent.
15-Fluorolanost-7-en-3-ol is synthesized from lanosterol, which is predominantly derived from natural sources such as fungi and plants. The compound can be obtained through various synthetic pathways that modify the lanosterol structure.
15-Fluorolanost-7-en-3-ol belongs to the class of compounds known as sterols, specifically classified under the category of lanostane derivatives. Its structural modifications categorize it as a fluorinated sterol.
The synthesis of 15-Fluorolanost-7-en-3-ol typically involves several key steps starting from lanosterol. One common approach includes:
The synthesis can be performed using various reagents and conditions that optimize yield and selectivity. For instance, the use of reagents like lithium aluminum hydride for reductions or specific fluorinating agents can significantly impact the efficiency of the synthesis process .
The molecular structure of 15-Fluorolanost-7-en-3-ol features a tetracyclic framework typical of sterols, with a distinctive fluorine atom at the C-15 position and a hydroxyl group at C-3. This modification alters its interaction with biological targets.
The molecular formula is , and its molecular weight is approximately 420.67 g/mol. The presence of fluorine enhances lipophilicity and may influence membrane permeability .
15-Fluorolanost-7-en-3-ol participates in various chemical reactions typical for sterols, including:
The reactivity of 15-Fluorolanost-7-en-3-ol is influenced by the presence of the fluorine atom, which can stabilize certain intermediates during reactions while also making it more resistant to oxidative degradation .
The primary mechanism of action for 15-Fluorolanost-7-en-3-ol involves inhibition of sterol 14α-demethylase, an enzyme crucial for converting lanosterol into ergosterol in fungi and cholesterol in mammals. By inhibiting this enzyme, 15-fluorolanostanols disrupt normal sterol biosynthesis.
In vitro studies have shown that 15-Fluorolanost-7-en-3-ol exhibits significant inhibitory activity against sterol 14α-demethylase, with Ki values indicating high potency compared to other known inhibitors .
15-Fluorolanost-7-en-3-ol is typically a solid at room temperature with a melting point that varies based on purity and specific structural isomers.
The compound is characterized by:
Relevant data indicate that its stability and solubility properties make it suitable for various biological assays .
15-Fluorolanost-7-en-3-ol has several potential applications in scientific research, particularly in pharmacology and biochemistry:
15α-Fluorolanost-7-en-3β-ol (molecular formula: C30H51FO) is a synthetic lanosterol analogue characterized by a strategic fluorine substitution at the C15α position of the tetracyclic sterol backbone. This modification imparts unique biochemical properties distinct from natural sterols. The compound retains the Δ7 double bond and 3β-hydroxyl group of lanosterol but replaces a hydrogen atom with fluorine—a small yet highly electronegative atom that dramatically alters metabolic fate. The C-F bond strength (~485 kJ/mol) and minimal atomic radius allow fluorine to mimic hydrogen sterically while introducing electronic perturbations that disrupt enzymatic processing downstream in sterol biosynthesis. X-ray crystallographic studies of related sterols confirm that such substitutions induce subtle but critical distortions in the sterol ring conformation, affecting binding to enzymes like lanosterol 14α-demethylase (CYP51) [1] [7].
Table 1: Key Structural Attributes of 15-Fluorolanost-7-en-3-ol
Feature | Chemical Significance |
---|---|
C15α-Fluorine | Blocks metabolic processing beyond 32-carboxaldehyde stage; induces electronic perturbations |
Δ7 bond | Retains initial substrate recognition by CYP51 enzymes |
3β-Hydroxyl group | Essential for hydrogen bonding in active sites of sterol-processing enzymes |
Lanostane skeleton | Maintains tetracyclic framework for binding to sterol-accepting proteins |
15α-Fluorolanost-7-en-3-ol acts as a dual-function agent in cholesterol biosynthesis, targeting two critical nodes: lanosterol 14α-methyl demethylase (CYP51) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase).
Inhibition of Lanosterol Demethylase (CYP51):The compound serves as a competitive substrate for CYP51 (Ki = 315 μM), undergoing initial oxidation to form 15α-fluoro-3β-hydroxylanost-7-en-32-aldehyde [1] [2]. However, the C15α-fluoro substitution creates a metabolic blockade, preventing further conversion to FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol). This results in intracellular accumulation of the aldehyde intermediate, which exhibits potent bioactivity distinct from the parent compound [7].
Suppression of HMG-CoA Reductase:Crucially, metabolic conversion by CYP51 is a prerequisite for HMG-CoA reductase inhibition. In wild-type Chinese Hamster Ovary (CHO) cells, the fluorinated sterol reduces HMG-CoA reductase activity by >80% and decreases immunoreactive protein levels. This suppression is abolished in CYP51-deficient AR45 mutant cells, confirming the aldehyde metabolite mediates reductase regulation [1] [2]. Mechanistically, the aldehyde derivative inhibits translational efficiency of HMG-CoA reductase mRNA—unlike classical oxysterols that accelerate enzyme degradation or suppress transcription. Pulse-chase experiments show no reduction in mRNA levels or enzyme half-life, pinpointing a novel post-transcriptional regulatory mechanism [1] [8].
The rational design of 15α-fluorolanost-7-en-3-ol emerged from decades of research into sterol biosynthesis inhibitors:
Azole Era (1970s-1990s): Early antifungal agents (e.g., ketoconazole) targeted CYP51 via heme-coordinating nitrogen heterocycles. While clinically useful, they suffered from off-target effects on human P450s and lacked effects on HMG-CoA reductase [7].
Oxysterol Insights (1980s): Natural oxysterols (e.g., 25-hydroxycholesterol) were found to regulate HMG-CoA reductase via SREBP-mediated transcription. However, their therapeutic potential was limited by poor metabolic stability and pleiotropic effects [1].
Dual-Action Paradigm (1990s): 15α-Fluorolanost-7-en-3-ol represented a breakthrough as the first mechanism-based inhibitor exploiting substrate mimicry to generate a downstream regulator. Its design capitalized on enzymatic processing to activate latent bioactivity—a "trojan horse" strategy distinguishing it from static inhibitors. This approach inspired later dual-action inhibitors like oxylanosterol oximes (e.g., compound XIX), which independently suppress both CYP51 and HMG-CoA reductase [5] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: